4-[4-(Ethoxycarbonyl)-3-fluorophenyl]benzoic acid
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Overview
Description
4-[4-(Ethoxycarbonyl)-3-fluorophenyl]benzoic acid is an organic compound with the molecular formula C16H13FO4 It is a derivative of benzoic acid, featuring an ethoxycarbonyl group and a fluorine atom attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]benzoic acid typically involves a multi-step process. One common method includes the esterification of 4-(3-fluorophenyl)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ethyl ester. The product is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. Additionally, advanced purification techniques such as chromatography may be employed to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Ethoxycarbonyl)-3-fluorophenyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic aromatic substitution.
Major Products Formed
Oxidation: The major product is 4-[4-(Carboxy)-3-fluorophenyl]benzoic acid.
Reduction: The major product is 4-[4-(Hydroxyethyl)-3-fluorophenyl]benzoic acid.
Substitution: Depending on the substituent, various derivatives of the original compound can be formed.
Scientific Research Applications
4-[4-(Ethoxycarbonyl)-3-fluorophenyl]benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]benzoic acid exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, the compound may interact with enzymes or receptors, altering their activity. The ethoxycarbonyl group can participate in hydrogen bonding, while the fluorine atom can influence the compound’s electronic properties, affecting its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
4-(Ethoxycarbonyl)benzoic acid: Lacks the fluorine atom, resulting in different reactivity and properties.
3-Fluorobenzoic acid: Lacks the ethoxycarbonyl group, affecting its solubility and reactivity.
4-(Methoxycarbonyl)-3-fluorophenylboronic acid: Contains a boronic acid group instead of a carboxylic acid, leading to different applications in organic synthesis.
Uniqueness
4-[4-(Ethoxycarbonyl)-3-fluorophenyl]benzoic acid is unique due to the presence of both the ethoxycarbonyl group and the fluorine atom. This combination imparts distinct electronic and steric properties, making it valuable in various chemical reactions and applications.
Properties
IUPAC Name |
4-(4-ethoxycarbonyl-3-fluorophenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FO4/c1-2-21-16(20)13-8-7-12(9-14(13)17)10-3-5-11(6-4-10)15(18)19/h3-9H,2H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHUGDJMXUZPFNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)C2=CC=C(C=C2)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20683394 |
Source
|
Record name | 4'-(Ethoxycarbonyl)-3'-fluoro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20683394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261941-56-3 |
Source
|
Record name | 4'-(Ethoxycarbonyl)-3'-fluoro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20683394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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